Hexanedioic acid, ester with 1,2-ethanediol
Overview
Description
This esterification process involves the reaction of an acid with an alcohol to produce esters.
Mechanism of Action
Target of Action
Hexanedioic acid, ester with 1,2-ethanediol, also known as glycol adipate polyester polyol, is primarily used in the production of polyurethane polymers . Its primary targets are the isocyanate groups present in the polyurethane prepolymers .
Mode of Action
The compound interacts with its targets through a chemical reaction known as polymerization. In this process, the ester groups in the this compound react with the isocyanate groups in the polyurethane prepolymers to form urethane linkages . This reaction results in the formation of a polyurethane polymer with enhanced mechanical and thermal properties .
Pharmacokinetics
Its physical properties, such as molecular weight and viscosity, can impact its processability and the properties of the resulting polymers .
Result of Action
The primary result of the action of this compound is the formation of polyurethane polymers. These polymers have a wide range of applications due to their excellent mechanical and thermal properties. They can be used in the production of flexible and rigid foams, elastomers, adhesives, coatings, and sealants .
Action Environment
The polymerization reaction of this compound is influenced by several environmental factors. Temperature and humidity can affect the rate of the reaction and the properties of the resulting polymers . Additionally, the presence of catalysts can significantly accelerate the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The esterification of hexanedioic acid with 1,2-ethanediol is typically carried out under acidic conditions. The reaction involves heating the mixture of hexanedioic acid and 1,2-ethanediol in the presence of a catalyst, such as sulfuric acid, to facilitate the removal of water and drive the reaction towards ester formation. The reaction can be represented as follows:
HOOC-(CH2)4-COOH + HO-CH2-CH2-OH→HOOC-(CH2)4-COO-CH2-CH2-OH + H2O
Industrial Production Methods: In industrial settings, the production of hexanedioic acid, ester with 1,2-ethanediol, often involves continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to shift the equilibrium towards product formation. The use of azeotropic distillation can help in the efficient removal of water, thus enhancing the yield of the ester.
Chemical Reactions Analysis
Types of Reactions: Hexanedioic acid, ester with 1,2-ethanediol, primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanedioic acid and 1,2-ethanediol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Hexanedioic acid and 1,2-ethanediol.
Transesterification: New esters and alcohols depending on the reactants used.
Scientific Research Applications
Hexanedioic acid, ester with 1,2-ethanediol, finds applications in various fields:
Chemistry: Used as a monomer in the production of polyesters and polyurethanes.
Biology: Utilized in the synthesis of biodegradable polymers for medical applications.
Medicine: Employed in drug delivery systems due to its biocompatibility.
Industry: Used in the manufacture of plasticizers, lubricants, and adhesives.
Comparison with Similar Compounds
Hexanedioic acid (Adipic acid): Used in the production of nylon and polyurethanes.
1,2-Ethanediol (Ethylene glycol): Used as an antifreeze and in the production of polyethylene terephthalate (PET).
Uniqueness: Hexanedioic acid, ester with 1,2-ethanediol, is unique due to its ability to form flexible and durable polymers. Its biocompatibility and biodegradability make it suitable for medical and environmental applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
ethane-1,2-diol;hexanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.C2H6O2/c7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWBABZIGXEXES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37228-87-8, 24938-37-2, 68647-16-5 | |
Record name | Hexanedioic acid, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37228-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adipic acid-ethylene glycol copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24938-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-, hexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68647-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80214582 | |
Record name | Hexanedioic acid, ester with 1,2-ethanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64365-96-4, 24938-37-2 | |
Record name | Ethylene glycol adipate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64365-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanedioic acid, ester with 1,2-ethanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064365964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, polymer with 1,2-ethanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanedioic acid, ester with 1,2-ethanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanedioic acid, ester with 1,2-ethanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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